molecular formula C8H4ClF5 B7987697 1-Chloro-3-(pentafluoroethyl)-benzene CAS No. 309-13-7

1-Chloro-3-(pentafluoroethyl)-benzene

Cat. No.: B7987697
CAS No.: 309-13-7
M. Wt: 230.56 g/mol
InChI Key: KAKKMAHHSVWELB-UHFFFAOYSA-N
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Description

1-Chloro-3-(pentafluoroethyl)-benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(pentafluoroethyl)-benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-iodobenzene with pentafluoroethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as distillation and recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(pentafluoroethyl)-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the pentafluoroethyl group can lead to the formation of partially fluorinated products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 1-amino-3-(pentafluoroethyl)-benzene or 1-thio-3-(pentafluoroethyl)-benzene.

    Oxidation: Formation of 3-(pentafluoroethyl)benzoic acid.

    Reduction: Formation of partially fluorinated ethylbenzene derivatives.

Scientific Research Applications

1-Chloro-3-(pentafluoroethyl)-benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Studied for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1-chloro-3-(pentafluoroethyl)-benzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of the pentafluoroethyl group enhances the compound’s electron-withdrawing properties, making the benzene ring more susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic applications to introduce fluorinated groups into target molecules.

Comparison with Similar Compounds

  • 1-Chloro-3-(trifluoromethyl)-benzene
  • 1-Chloro-3-(difluoromethyl)-benzene
  • 1-Chloro-3-(fluoromethyl)-benzene

Comparison: 1-Chloro-3-(pentafluoroethyl)-benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to its analogs. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high chemical stability. The increased fluorine content also enhances the compound’s hydrophobicity and thermal stability, making it suitable for specialized industrial applications.

Properties

IUPAC Name

1-chloro-3-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKMAHHSVWELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587768
Record name 1-Chloro-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309-13-7
Record name 1-Chloro-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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